

# 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile

Cat. No.: B091443

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## An In-depth Technical Guide on 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile

This technical guide provides a detailed overview of **2-Amino-4,6-dimethylpyrimidine-5-carbonitrile**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The document covers its core physicochemical properties, a proposed synthetic pathway, and its potential applications in medicinal chemistry, drawing from research on structurally related compounds.

## Core Compound Properties

**2-Amino-4,6-dimethylpyrimidine-5-carbonitrile** is a substituted pyrimidine characterized by the presence of amino, methyl, and nitrile functional groups. These features make it a subject of interest for creating diverse molecular libraries for biological screening.

## Physicochemical Data

The fundamental properties of **2-Amino-4,6-dimethylpyrimidine-5-carbonitrile** are summarized in the table below. This quantitative data is essential for its identification, handling, and use in experimental settings.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>4</sub>	ChemBK[1]
Molecular Weight	148.17 g/mol	ChemBK[1]
IUPAC Name	2-amino-4,6-dimethylpyrimidine-5-carbonitrile	-
CAS Number	16341-54-1	ChemBK[1]

## Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **2-Amino-4,6-dimethylpyrimidine-5-carbonitrile** is not readily available in the cited literature, a highly probable and efficient method is a three-component reaction, inspired by the Biginelli reaction. This approach is widely used for assembling similarly substituted 2-aminopyrimidine-5-carbonitriles.[2]

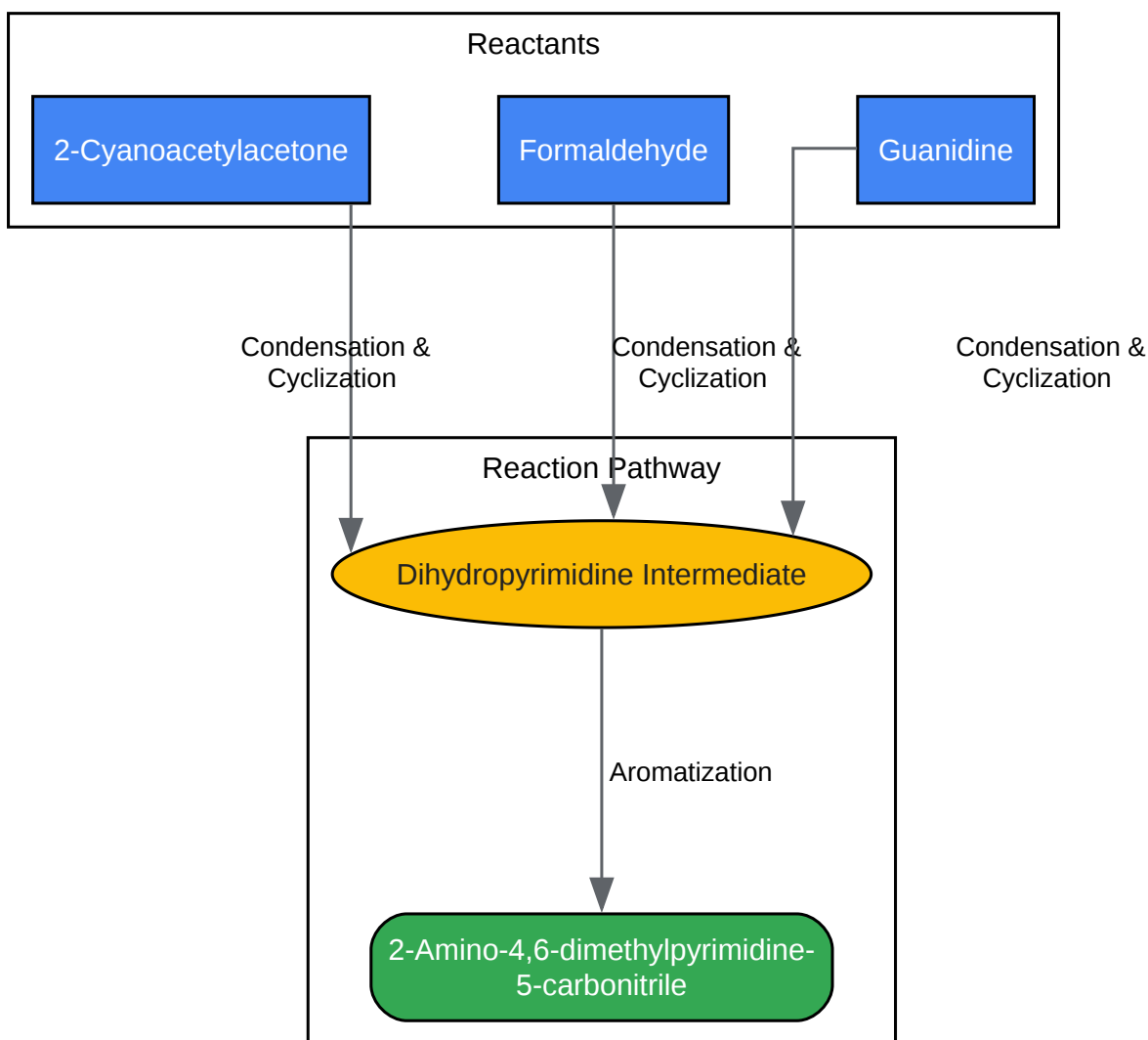
### Proposed Three-Component Synthesis

This method involves the one-pot condensation of an appropriate  $\beta$ -ketonitrile, an aldehyde, and guanidine. For the synthesis of the title compound, the reactants would logically be 2-cyanoacetylacetone (or a synthetic equivalent), formaldehyde, and guanidine.

Reaction Scheme:

The reaction proceeds through a sequence of condensation, nucleophilic addition, cyclization, and subsequent aromatization to yield the stable pyrimidine ring.[2]

### Proposed Synthetic Pathway



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Caption: Proposed three-component synthesis pathway.

## General Experimental Protocol

The following is a generalized experimental protocol based on methodologies for analogous compounds<sup>[2]</sup>:

- **Reaction Setup:** To a suitable solvent (e.g., ethanol, isopropanol) in a round-bottom flask, equimolar amounts of the  $\beta$ -ketonitrile, aldehyde, and guanidine salt (e.g., guanidine hydrochloride) are added.
- **Catalysis:** A base (e.g., sodium carbonate, triethylamine) is added to facilitate the reaction.
- **Reaction Conditions:** The mixture is heated under reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
- **Workup and Isolation:** Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then treated with water or an appropriate solvent system to precipitate the crude product.
- **Purification:** The crude solid is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure **2-Amino-4,6-dimethylpyrimidine-5-carbonitrile**.<sup>[2]</sup>

## Potential Applications in Drug Development

The pyrimidine-5-carbonitrile scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives have shown a wide range of biological activities, suggesting potential therapeutic applications for **2-Amino-4,6-dimethylpyrimidine-5-carbonitrile**.

### Role as Kinase Inhibitors

Many pyrimidine derivatives are developed as kinase inhibitors for anti-cancer therapy. For instance, various pyrimidine-5-carbonitrile compounds have been synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.<sup>[3]</sup> The structural motifs within **2-Amino-4,6-dimethylpyrimidine-5-carbonitrile** align with the general features required for interaction with the ATP-binding pocket of kinases.

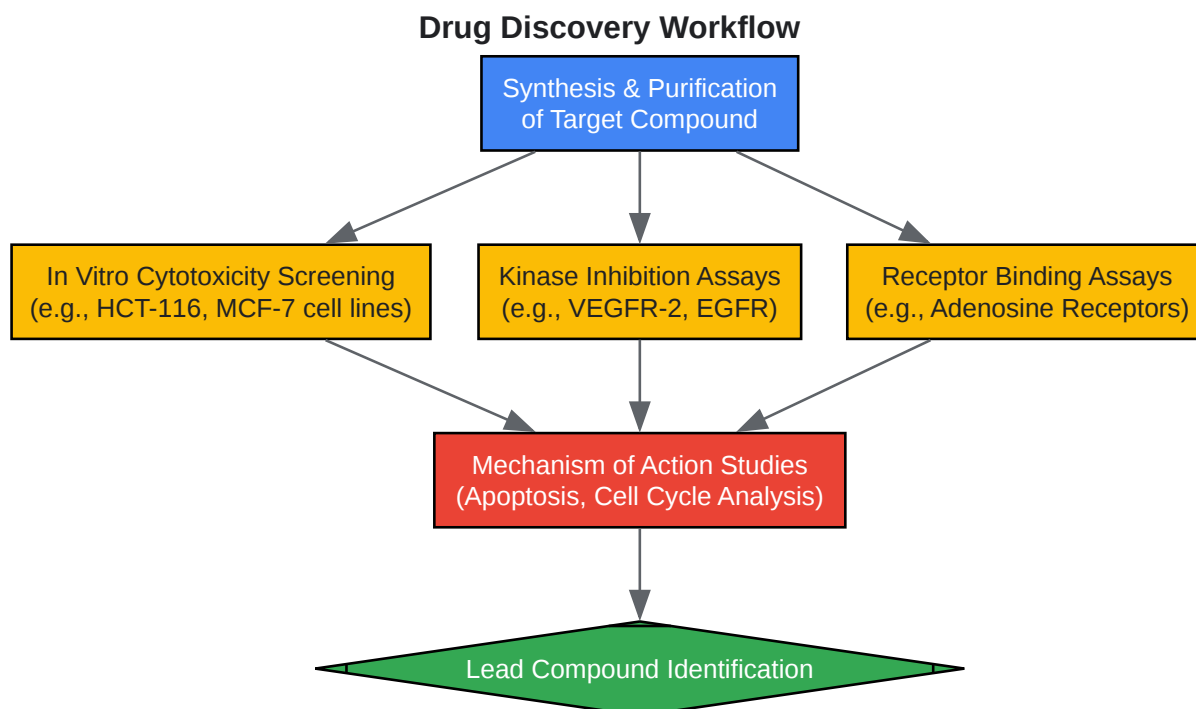
### Adenosine Receptor Antagonism

The broader class of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles has been extensively studied as potent and selective antagonists for the A<sub>1</sub> adenosine receptor.[2] These receptors are involved in various physiological processes, and their modulation is a target for treating cardiovascular and neurological disorders.

## Anti-proliferative and Apoptotic Activity

Novel series of pyrimidine-5-carbonitrile derivatives have demonstrated significant cytotoxic activities against human cancer cell lines, such as colon (HCT-116) and breast (MCF-7) cancer cells.[3] Some of these compounds have been shown to induce apoptosis and arrest the cell cycle, highlighting their potential as anti-proliferative agents.

The logical workflow for investigating the biological potential of this compound is outlined below.



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Caption: Workflow for evaluating biological activity.

## Conclusion

**2-Amino-4,6-dimethylpyrimidine-5-carbonitrile**, with a molecular weight of 148.17 g/mol, represents a valuable scaffold for chemical and pharmaceutical research. While specific experimental data for this exact molecule is limited in the public domain, established synthetic routes for analogous compounds provide a clear and efficient path to its preparation. Its structural similarity to known biologically active molecules, particularly kinase inhibitors and receptor antagonists, makes it a compelling candidate for inclusion in screening libraries for the discovery of new therapeutic agents. Further research is warranted to synthesize, characterize, and fully explore the biological potential of this compound.

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## References

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- To cite this document: BenchChem. [2-Amino-4,6-dimethylpyrimidine-5-carbonitrile molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091443#2-amino-4-6-dimethylpyrimidine-5-carbonitrile-molecular-weight\]](https://www.benchchem.com/product/b091443#2-amino-4-6-dimethylpyrimidine-5-carbonitrile-molecular-weight)

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